molecular formula C15H18N4OS B4438862 3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4438862
M. Wt: 302.4 g/mol
InChI Key: KTQMHZYDMTTWLY-UHFFFAOYSA-N
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Description

3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

3-butyl-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-3-4-5-13-16-17-15-19(13)18-14(21-15)10-11-6-8-12(20-2)9-7-11/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQMHZYDMTTWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazolothiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its fused ring structure, which imparts specific chemical and biological properties.

Biological Activity

3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that incorporates both triazole and thiadiazole moieties. These structural features confer significant biological activities, making it a compound of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C14H16N4OS
  • Molecular Weight : Approximately 288.37 g/mol
  • CAS Number : 947898-98-8

Antibacterial and Antifungal Properties

Compounds containing the triazolo-thiadiazole framework have demonstrated promising antibacterial and antifungal activities. Research indicates that derivatives of this compound can inhibit the growth of various pathogenic microorganisms. For instance:

  • In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.
  • The compound exhibits antifungal activity against species such as Candida albicans and Aspergillus niger.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays:

  • Erythrocyte Membrane Stabilization Assay : Demonstrated significant stabilization of erythrocyte membranes in the presence of inflammatory agents.
  • Proteinase Inhibition : The compound showed promising results in inhibiting proteinase enzymes involved in inflammatory processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives:

  • A lead compound from this class exhibited an IC50 value of 3 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects.
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways.

Case Study 1: Urease Inhibition

A study focused on the urease inhibitory activity of this compound showed that it significantly inhibited urease activity compared to conventional inhibitors. This property could be beneficial in managing conditions like gastric ulcers and renal calculi.

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity evaluation against several cancer cell lines (HCT116, H460), derivatives were reported to have GI50 values ranging from 0.74 to 10 μg/mL. These findings support the potential use of this compound as a lead for developing new anticancer agents.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Tert-butyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleSimilar core with different substituentsAntimicrobial
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamideIncorporates a furamide moietyAntibacterial
Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfideContains an ethyl sulfide groupDiverse pharmacological activities

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

Reaction ConditionSolventCatalystYield (%)Reference
Reflux, 8 hEthanolH2SO462
Microwave, 100°C, 30 minDMFPOCl375

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueKey Peaks/ObservationsReference
1H NMRδ 1.3–1.6 ppm (butyl CH2), δ 3.8 ppm (OCH3)
IR1610 cm<sup>−1</sup> (C=N), 690 cm<sup>−1</sup> (S–C–N)

Critical Considerations for Researchers

  • Contradictions in Biological Data : Always cross-validate activity claims using orthogonal assays (e.g., cell viability vs. target-specific enzymatic assays) .
  • Synthetic Reproducibility : Document solvent purity and catalyst batch details, as trace impurities can alter reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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